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4'-Bromo-3-(3-
Compound Name: )
methylphenyl)propiophenone

Cat. No.: B1292954

An In-depth Technical Guide to 4'-Bromo-3-(3-
methylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-3-(3-methylphenyl)propiophenone is a chemical compound with the molecular
formula C16H15BrO.[1] Its structure, featuring a propiophenone backbone with a bromo
substituent on one phenyl ring and a methylphenyl group on the propyl chain, suggests its
potential as a versatile intermediate in organic synthesis. This guide provides a comprehensive
overview of its known physical and chemical properties, a plausible experimental protocol for its
synthesis, and relevant safety information. Due to the limited availability of experimental data in
public domains, some properties remain uncharacterized.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for 4'-Bromo-3-(3-
methylphenyl)propiophenone is presented below. It is important to note that while basic
identifiers are available, experimental data for properties such as melting point, boiling point,
and solubility are not readily found in the surveyed literature.
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Property Value Source

1-(4-bromophenyl)-3-(3-
IUPAC Name [1]
methylphenyl)propan-1-one

CAS Number 898790-61-9 [1]
Molecular Formula C16H15BroO [1]
Molecular Weight 303.19 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Appearance Not available

Synthesis Methodology: A Plausible Experimental
Protocol

While a specific, validated experimental protocol for the synthesis of 4'-Bromo-3-(3-
methylphenyl)propiophenone is not available in the reviewed literature, a plausible and
widely applicable method is the Friedel-Crafts acylation of bromobenzene with 3-(3-
methylphenyl)propanoyl chloride. This electrophilic aromatic substitution reaction is a standard
method for the preparation of aryl ketones.

Proposed Synthesis Workflow
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Caption: Proposed workflow for the synthesis of 4'-Bromo-3-(3-
methylphenyl)propiophenone.

Detailed Experimental Steps:

o Preparation of the Acylating Agent: 3-(3-methylphenyl)propanoic acid would first be
converted to its corresponding acyl chloride, 3-(3-methylphenyl)propanoy! chloride, using a
standard chlorinating agent such as thionyl chloride (SOCI2) or oxalyl chloride ((COCI)z2).

» Friedel-Crafts Acylation Reaction:
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o In adry, inert atmosphere (e.g., under nitrogen or argon), a suitable Lewis acid catalyst,
such as anhydrous aluminum chloride (AICI3), is suspended in a dry, inert solvent like
dichloromethane (DCM).

o Bromobenzene, the aromatic substrate, is added to the suspension.

o The freshly prepared 3-(3-methylphenyl)propanoyl chloride is then added dropwise to the
reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic
reaction.

o After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred until the reaction is complete, which can be monitored by thin-
layer chromatography (TLC).

o Work-up and Purification:

o The reaction is quenched by carefully pouring the mixture into ice-cold water or a dilute
acid solution to decompose the aluminum chloride complex.

o The organic layer is separated, and the aqueous layer is extracted with an organic solvent
(e.g., DCM).

o The combined organic layers are washed with a saturated sodium bicarbonate solution
and brine, then dried over an anhydrous drying agent (e.g., MgSOa).

o The solvent is removed under reduced pressure to yield the crude product.

o Purification of the crude product can be achieved by column chromatography on silica gel,
eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization

Although specific spectral data for 4'-Bromo-3-(3-methylphenyl)propiophenone is not
publicly available, the expected spectral characteristics can be predicted based on its structure.
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Spectroscopic Data Expected Characteristics

Signals corresponding to the aromatic protons

on both the bromophenyl and methylphenyl
1H NMR rings, a singlet for the methyl group, and two

triplets for the methylene protons of the propyl

chain.

Resonances for the carbonyl carbon, aromatic

carbons (with characteristic shifts due to the
13C NMR _

bromo and methyl substituents), the methyl

carbon, and the two methylene carbons.

A strong absorption band for the carbonyl (C=0)
R Spect stretching vibration, characteristic peaks for C-H
ectrosco
P Py stretching of the aromatic and aliphatic groups,

and C-Br stretching.

A molecular ion peak corresponding to the
M Spect . molecular weight of the compound (303.19
ass Spectrometr
P Y g/mol ), with a characteristic isotopic pattern due

to the presence of the bromine atom.

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding the biological activity
or any associated signaling pathways of 4'-Bromo-3-(3-methylphenyl)propiophenone. Its
structural similarity to other propiophenone derivatives suggests potential for investigation in
various areas of medicinal chemistry, but any such activity would need to be determined
through future experimental studies.

Safety and Handling

The available Safety Data Sheet (SDS) for 4'-Bromo-3-(3-methylphenyl)propiophenone
indicates the following hazards:

 Skin irritation (Category 2)[2]

» Serious eye irritation (Category 2A)[2]
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e May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)

[2]

Standard laboratory safety precautions should be followed when handling this compound,
including the use of personal protective equipment (PPE) such as safety goggles, gloves, and
a lab coat. Work should be conducted in a well-ventilated fume hood.

Logical Relationship of Hazard Information
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Caption: Relationship between the compound, its hazards, and required safety measures.

Conclusion

4'-Bromo-3-(3-methylphenyl)propiophenone is a compound with established basic chemical
identifiers but limited publicly available experimental data on its physical properties, specific
synthesis protocols, and biological activity. The proposed synthesis via Friedel-Crafts acylation
provides a reliable method for its preparation in a laboratory setting. Further research is
required to fully characterize this compound and explore its potential applications in drug
development and other areas of chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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